molecular formula C13H20O7 B1474181 2C-Hydroxymethyl-2,3:5,6-di-O-isopropylidene-D-talono-1,4-lactone CAS No. 864846-17-3

2C-Hydroxymethyl-2,3:5,6-di-O-isopropylidene-D-talono-1,4-lactone

Cat. No. B1474181
M. Wt: 288.29 g/mol
InChI Key: MFSQZAFRNGCTLH-LWIGBJQBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2C-Hydroxymethyl-2,3:5,6-di-O-isopropylidene-D-talono-1,4-lactone is a highly intricate and multifaceted molecule . It showcases remarkable potential for combatting an array of obstinate drug-resistant bacterial infections . Its extraordinary and idiosyncratic configuration presents an auspicious avenue for the development of specifically tailored therapeutic interventions and the advancement of drug delivery systems .


Molecular Structure Analysis

The molecular formula of this compound is C13H20O7 . Its IUPAC name is (3aS,6S,6aS)-6- [ (4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-3a- (hydroxymethyl)-2,2-dimethyl-6,6a-dihydrofuro [3,4-d] [1,3]dioxol-4-one . This indicates a complex structure with multiple functional groups, including hydroxyl groups and ether linkages.


Physical And Chemical Properties Analysis

The molecular weight of this compound is 288.29 . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the retrieved data.

Scientific Research Applications

Branched Carbohydrate Building Blocks

One of the key applications of 2C-Hydroxymethyl-2,3:5,6-di-O-isopropylidene-D-talono-1,4-lactone is in the synthesis of branched carbohydrate building blocks. A study by Soengas et al. (2005) detailed the Kiliani reactions on ketoses like D-tagatose and D-psicose, leading to the production of branched sugar lactones. These lactones, particularly the diacetonides with a 2,3-cis-diol relationship, are crystallized to yield branched carbohydrate diacetonides valuable as new chirons. The practical conversion of D-tagatose to this lactone highlights its application in creating novel carbohydrate structures Soengas et al., 2005.

Organic Structure and Enantiomerically Pure Scaffolds

The compound also plays a significant role in the creation of organic structures with potential as enantiomerically pure scaffolds. Simone et al. (2007) described the Kiliani reaction of D-hamamelose with sodium cyanide, followed by acetonation, to afford crystalline 3,3′:5,6-di-O-isopropyl­idene-3-C-hydroxymethyl-d-allono-1,4-lactone. This process results in a carbon-branched sugar with a single unprotected hydroxyl group, showcasing the compound's utility in developing enantiomerically pure carbohydrate scaffolds Simone et al., 2007.

Synthesis of C-glycosyl Compounds

Additionally, 2C-Hydroxymethyl-2,3:5,6-di-O-isopropylidene-D-talono-1,4-lactone is utilized in the synthesis of C-glycosyl compounds. Research by Hall et al. (1977) on the reactions of aldonic acid lactones with ethyl isocyanoacetate demonstrated the compound's versatility in forming oxazoles and other derivatives, further illustrating its significance in synthetic organic chemistry Hall et al., 1977.

Safety And Hazards

The compound is intended for R&D use only and is not advised for medicinal, household or other uses . Specific safety and hazard information is not available in the retrieved data.

Future Directions

Given its potential for combatting drug-resistant bacterial infections, this compound presents an auspicious avenue for the development of specifically tailored therapeutic interventions and the advancement of drug delivery systems . Future research could focus on elucidating its mechanism of action and optimizing its synthesis for potential therapeutic applications.

properties

IUPAC Name

(3aS,6S,6aS)-6-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-3a-(hydroxymethyl)-2,2-dimethyl-6,6a-dihydrofuro[3,4-d][1,3]dioxol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O7/c1-11(2)16-5-7(18-11)8-9-13(6-14,10(15)17-8)20-12(3,4)19-9/h7-9,14H,5-6H2,1-4H3/t7-,8+,9+,13+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFSQZAFRNGCTLH-LWIGBJQBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC(O1)C2C3C(C(=O)O2)(OC(O3)(C)C)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(OC[C@@H](O1)[C@H]2[C@H]3[C@@](C(=O)O2)(OC(O3)(C)C)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2C-Hydroxymethyl-2,3:5,6-di-O-isopropylidene-D-talono-1,4-lactone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2C-Hydroxymethyl-2,3:5,6-di-O-isopropylidene-D-talono-1,4-lactone
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Reactant of Route 6
2C-Hydroxymethyl-2,3:5,6-di-O-isopropylidene-D-talono-1,4-lactone

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